molecular formula C9H11Cl2NO B13106249 1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine

Cat. No.: B13106249
M. Wt: 220.09 g/mol
InChI Key: WOODLKOEZNTNIO-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group and a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine typically involves the reaction of 2,5-dichlorobenzaldehyde with methoxyethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve heating and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxyethanamine moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.

    3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile: Studied for its cytotoxic activity against cancer cells.

    6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Exhibits antiproliferative activity against cancer cells.

Uniqueness

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the methoxyethanamine moiety enhances its solubility and potential biological activity.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11Cl2NO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3

InChI Key

WOODLKOEZNTNIO-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=CC(=C1)Cl)Cl)N

Origin of Product

United States

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